4-((3-Methyloxetan-3-yl)methoxy)aniline

Lipophilicity Drug Design Physicochemical Properties

4-((3-Methyloxetan-3-yl)methoxy)aniline (CAS 1784672-42-9) is a substituted aniline derivative featuring a 3-methyloxetane group linked via a methoxy ether bridge to the para position of the aniline ring. It is primarily utilized as a versatile building block in medicinal chemistry, where the oxetane motif is valued for its ability to modulate physicochemical properties such as lipophilicity and aqueous solubility.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12942909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Methyloxetan-3-yl)methoxy)aniline
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1(COC1)COC2=CC=C(C=C2)N
InChIInChI=1S/C11H15NO2/c1-11(6-13-7-11)8-14-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
InChIKeyCJTKZVBQLFKZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((3-Methyloxetan-3-yl)methoxy)aniline: Core Physicochemical and Structural Profile for Research Procurement


4-((3-Methyloxetan-3-yl)methoxy)aniline (CAS 1784672-42-9) is a substituted aniline derivative featuring a 3-methyloxetane group linked via a methoxy ether bridge to the para position of the aniline ring. It is primarily utilized as a versatile building block in medicinal chemistry, where the oxetane motif is valued for its ability to modulate physicochemical properties such as lipophilicity and aqueous solubility [1]. The compound possesses a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .

4-((3-Methyloxetan-3-yl)methoxy)aniline: Why In-Class Oxetane-Aniline Analogs Are Not Interchangeable


The specific substitution pattern on the oxetane-aniline scaffold critically determines key drug-like properties. Analogs with direct oxetane-to-phenyl linkage (e.g., 4-(3-methyloxetan-3-yl)aniline) or with a simple ether (oxy) linker (e.g., 4-((3-methyloxetan-3-yl)oxy)aniline) exhibit significantly different lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility profiles [1][2]. These differences directly impact metabolic stability, permeability, and formulation options, rendering simple functional group replacement without quantitative characterization a high-risk approach in drug discovery campaigns [3].

4-((3-Methyloxetan-3-yl)methoxy)aniline: Quantified Comparative Performance Evidence vs. Closest Analogs


Lipophilicity Reduction: Lower LogP vs. Direct Oxetane-Phenyl Analog

The methoxy linker in 4-((3-methyloxetan-3-yl)methoxy)aniline significantly reduces lipophilicity compared to the direct oxetane-phenyl analog 4-(3-methyloxetan-3-yl)aniline. The measured cLogP for the target compound is 0.92, versus a computed XLogP3 of 1.5 for the direct analog [1][2]. This 0.58 log unit decrease corresponds to a roughly 3.8-fold reduction in octanol-water partition coefficient, predicting improved aqueous solubility and potentially reduced off-target binding associated with high lipophilicity.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility

The methoxy ether bridge substantially increases the topological polar surface area (TPSA) to 95.74 Ų, compared to 35.2 Ų for the direct oxetane-phenyl analog [1][2]. This 60.54 Ų increase reflects the addition of two oxygen atoms in the linker, which enhances hydrogen-bonding capacity with water. In contrast, the oxy-linked analog 4-((3-methyloxetan-3-yl)oxy)aniline has a molecular weight of 179.22 g/mol [3], placing it intermediate between the direct analog (163.22 g/mol) and the target compound (193.24 g/mol), with a correspondingly intermediate TPSA.

Solubility Permeability Drug-like Properties

High Aqueous Solubility: Empirically Measured vs. Common Aniline Building Blocks

Experimental determination indicates that 4-((3-methyloxetan-3-yl)methoxy)aniline exhibits aqueous solubility of at least 25 mg/mL, with one source reporting a value of 38 mg/mL [1]. This is a notable solubility advantage over many substituted aniline building blocks, which often exhibit poor aqueous solubility (typically <1 mg/mL for many aromatic amines). The high solubility is a direct consequence of the lower LogP and elevated TPSA imparted by the oxetane-methoxy ether motif.

Aqueous Solubility Formulation Bioavailability

Metabolic Stability: Defined mEH Hydrolysis Pathway with Tunable Kinetics

Oxetane-containing anilines are substrates for human microsomal epoxide hydrolase (mEH), which catalyzes hydrolytic ring opening. Studies demonstrate that structural modifications, including the presence of methyl groups near or on the oxetane ring, enhance the reaction rate [1]. For the target compound, the 3-methyloxetane moiety provides a methyl group directly on the ring, which is predicted to increase the rate of mEH-mediated hydrolysis compared to unsubstituted oxetanes. This provides a predictable, non-P450-mediated metabolic clearance pathway, reducing the risk of toxic or reactive metabolite formation often associated with cytochrome P450 oxidation.

Metabolic Stability Drug Metabolism Oxetane

Synthetic Versatility as a para-Substituted Aniline Building Block

The compound features a free primary aniline at the para position, enabling direct participation in amide bond formation, reductive amination, and diazonium chemistry. This contrasts with the nitro analog 4-[(3-methyl-3-oxetanyl)methoxy]-2-nitroaniline (CAS 816463-36-2), which requires an additional reduction step to access the aniline . The target compound thus reduces synthetic step count and material loss when the aniline moiety is the desired functional handle, offering a more efficient route to advanced intermediates.

Medicinal Chemistry Building Block Synthesis

Kinase Inhibitor Scaffold Potential: Oxetane-Containing Anilines in Preclinical Development

Oxetane-containing aniline derivatives are established scaffolds in kinase inhibitor development. The broader class, as exemplified in patent US7205326 (aniline derivatives as HER-family kinase inhibitors), demonstrates activity against receptor tyrosine kinases such as EGFR and HER-2 [1]. While specific IC50 data for the target compound is not publicly available, its structural features (para-aniline with oxetane-methoxy ether substitution) align with key pharmacophoric elements required for ATP-binding site occupancy in kinase domains. The physicochemical advantages (low LogP, high TPSA, high solubility) position it as a favorable starting point for lead optimization compared to more lipophilic aniline cores.

Kinase Inhibitor Cancer Targeted Therapy

4-((3-Methyloxetan-3-yl)methoxy)aniline: High-Value Research Application Scenarios Supported by Evidence


Medicinal Chemistry: Optimizing Lead Lipophilicity and Solubility in Kinase Inhibitor Programs

Researchers aiming to improve the physicochemical profile of kinase inhibitor leads can leverage the compound's low cLogP (0.92) and high TPSA (95.74 Ų) [1]. When incorporated as a core building block, it reduces overall lipophilicity compared to direct oxetane-phenyl analogs (XLogP3 = 1.5) [2], thereby enhancing aqueous solubility (≥25 mg/mL) and potentially mitigating promiscuous off-target binding. This makes it a strategic choice for lead optimization campaigns targeting kinases where balanced potency and developability are critical.

Drug Metabolism and Pharmacokinetics (DMPK): Leveraging a Defined Non-CYP Clearance Pathway

The 3-methyloxetane moiety serves as a substrate for human microsomal epoxide hydrolase (mEH), offering a predictable hydrolytic clearance route [3]. This is advantageous for DMPK studies seeking to avoid cytochrome P450-mediated metabolism, which is often associated with drug-drug interactions and reactive metabolite formation. The methyl substitution on the oxetane ring is predicted to enhance the mEH hydrolysis rate, providing a tunable handle for optimizing metabolic stability.

Synthetic Chemistry: Streamlining Multi-Step Synthesis of Complex Oxetane-Containing Intermediates

As a para-substituted aniline with a free NH2 group, the compound directly participates in amide coupling, reductive amination, and other aniline-specific transformations without requiring a preliminary reduction step (cf. nitro analog 4-[(3-methyl-3-oxetanyl)methoxy]-2-nitroaniline) . This reduces synthetic step count and material loss, making it a cost-effective choice for constructing advanced oxetane-containing intermediates in medicinal chemistry and chemical biology.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD): A Soluble, Rule-of-Five Compliant Core

With a molecular weight of 193.24 g/mol and high aqueous solubility (≥25 mg/mL) [4], the compound meets key criteria for fragment-based and high-throughput screening libraries. Its favorable physicochemical properties minimize the risk of aggregation and precipitation in assay conditions, ensuring reliable dose-response data. The oxetane motif introduces three-dimensionality and polarity, increasing the likelihood of novel binding interactions.

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